

Application Notes and Protocols for Diiodosilane in Semiconductor Manufacturing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diiodosilane*

Cat. No.: *B1630498*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiodosilane (H_2SiI_2) is a volatile, colorless liquid precursor increasingly utilized in the semiconductor industry for the deposition of high-quality silicon-containing thin films. Its high reactivity and lower thermal budget requirements make it a compelling alternative to traditional silicon precursors, particularly for the fabrication of next-generation semiconductor devices where precise control over film thickness and conformality is paramount. These application notes provide a comprehensive overview of the use of **diiodosilane** in semiconductor manufacturing, with a focus on Plasma-Enhanced Atomic Layer Deposition (PEALD) of silicon nitride (SiN) and Chemical Vapor Deposition (CVD) of silicon-based films. Detailed protocols, quantitative data, and process diagrams are presented to assist researchers and professionals in leveraging this precursor for advanced applications.

Key Applications

Diiodosilane is primarily employed as a silicon precursor in the following semiconductor manufacturing processes:

- Atomic Layer Deposition (ALD) and Plasma-Enhanced Atomic Layer Deposition (PEALD): For the deposition of highly conformal and uniform thin films of silicon nitride (SiN), silicon dioxide (SiO_2), and other silicon-containing dielectrics at relatively low temperatures.[\[1\]](#)

These films are critical for applications such as gate spacers, encapsulation layers, and passivation layers in advanced integrated circuits.

- **Chemical Vapor Deposition (CVD):** For the growth of silicon-based films, including silicon nitride and silicon carbide (SiC).^[1] In plasma-enhanced CVD (PECVD), **diiodosilane** can generate highly reactive silicon radicals, enabling efficient film deposition with tailored properties.^[1]
- **Amorphous Silicon Films:** Thermal decomposition of **diiodosilane** can be used to form stable, photoconductive, and dopable amorphous silicon films.

Advantages of Diiodosilane

The use of **diiodosilane** as a silicon precursor offers several advantages over conventional precursors like chlorosilanes and aminosilanes:

- **Low-Temperature Deposition:** Enables the formation of high-quality films at lower temperatures, which is crucial for temperature-sensitive substrates and advanced device architectures.^[1]
- **High Reactivity:** The labile Si-I bonds contribute to its high reactivity, leading to efficient film growth.
- **Excellent Conformality:** Particularly in ALD, **diiodosilane** facilitates the deposition of films with excellent step coverage on complex three-dimensional structures.
- **Precise Thickness Control:** The self-limiting nature of ALD reactions with **diiodosilane** allows for atomic-level control over film thickness.^[1]
- **Reduced Impurities:** Iodine-based precursors can lead to films with lower carbon and chlorine contamination compared to organometallic and chlorosilane precursors.

Quantitative Data

The following tables summarize key quantitative data related to the use of **diiodosilane** in semiconductor manufacturing, compiled from various sources.

Table 1: Properties of **Diiodosilane**

Property	Value
CAS Number	13760-02-6
Molecular Formula	H ₂ Sil ₂
Molecular Weight	283.91 g/mol
Purity (typical)	> 99%

Table 2: Process Parameters and Film Properties for PEALD of Silicon Nitride using **Diiodosilane** and N₂ Plasma

Parameter	Value	Reference
Process Conditions		
Substrate Temperature	200 - 600 °C	[2]
Process Pressure	0.1 - 5 Torr	[2]
High-Pressure Treatment	6 - 500 Torr	[2]
Film Properties		
Hydrogen (H) Impurity (with NH ₃ reactant)	19%	
Hydrogen (H) Impurity (with N ₂ reactant)	15%	
Film Density (with plasma treatment)	3.21 g/cm ³	
Step Coverage (with He addition to N ₂)	99.2%	

Table 3: Comparison of Silicon Precursors for PEALD of Silicon Nitride

Precursor	Deposition Temperature (°C)	Growth Per Cycle (Å/cycle)	Film Density (g/cm ³)	Key Features
Diiodosilane (H ₂ SiI ₂)	200 - 600	-	3.21	Low temperature, high conformality
Di(isopropylamino)silane (DIPAS)	100 - 200	0.6 - 1.0	-	Low temperature, high growth rate
Bis(tert-butylamino)silane (BTBAS)	400	-	2.8	High film density
Hexachlorodisilane (Si ₂ Cl ₆)	400	> 1	-	Good thermal stability

Experimental Protocols

Protocol 1: Plasma-Enhanced Atomic Layer Deposition (PEALD) of Silicon Nitride (SiN)

This protocol describes a typical PEALD process for depositing a silicon nitride thin film using **diiodosilane** and a nitrogen plasma. The parameters are based on a combination of literature values for **diiodosilane** and a detailed protocol for a similar aminosilane precursor, and should be optimized for the specific deposition system.

1. Substrate Preparation:

- Clean the silicon wafer substrate using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.
- Load the substrate into the PEALD reaction chamber.

2. Chamber Conditions:

- Heat the substrate to the desired deposition temperature (e.g., 300-400 °C).[3]

- Maintain the chamber wall temperature at a lower temperature (e.g., 100 °C) to prevent precursor condensation.
- Set the process pressure to approximately 1-3 Torr.[2]

3. Precursor Handling:

- Maintain the **diiodosilane** precursor canister at a constant temperature (e.g., 25 °C) to ensure a stable vapor pressure.[4]
- Use an inert carrier gas (e.g., Argon or Nitrogen) to deliver the **diiodosilane** vapor to the reaction chamber.

4. PEALD Cycle: Each cycle consists of four steps:

- Step 1: **Diiodosilane** Pulse (Adsorption):
- Introduce **diiodosilane** vapor into the reaction chamber for a set duration (e.g., 0.5 - 2.0 seconds). The precursor will adsorb onto the substrate surface in a self-limiting manner.
- Step 2: Purge 1:
- Stop the **diiodosilane** flow and purge the chamber with an inert gas (e.g., Argon or Nitrogen) for a set duration (e.g., 5 - 10 seconds) to remove any unreacted precursor and gaseous byproducts.
- Step 3: Nitrogen Plasma Pulse (Reaction):
- Introduce nitrogen (N₂) gas and apply RF power (e.g., 100 - 300 W) to generate a nitrogen plasma for a set duration (e.g., 5 - 15 seconds). The reactive nitrogen species will react with the adsorbed **diiodosilane** on the surface to form a layer of silicon nitride.
- Step 4: Purge 2:
- Turn off the RF power and nitrogen gas flow, and purge the chamber with an inert gas for a set duration (e.g., 5 - 10 seconds) to remove any remaining reactants and byproducts.

5. Film Deposition:

- Repeat the PEALD cycle until the desired film thickness is achieved. The thickness can be precisely controlled by the number of cycles.

6. Post-Deposition:

- Cool down the substrate under an inert atmosphere before unloading from the chamber.

Protocol 2: Chemical Vapor Deposition (CVD) of Amorphous Silicon

This protocol outlines a general procedure for the deposition of amorphous silicon films via thermal decomposition of **diiodosilane**.

1. Substrate Preparation:

- Prepare the substrate as described in Protocol 1.

2. Chamber Conditions:

- Heat the substrate to the deposition temperature, typically between 400 °C and 600 °C.
- Maintain the system pressure in the range of 0.1 to 500 Torr.

3. Deposition Process:

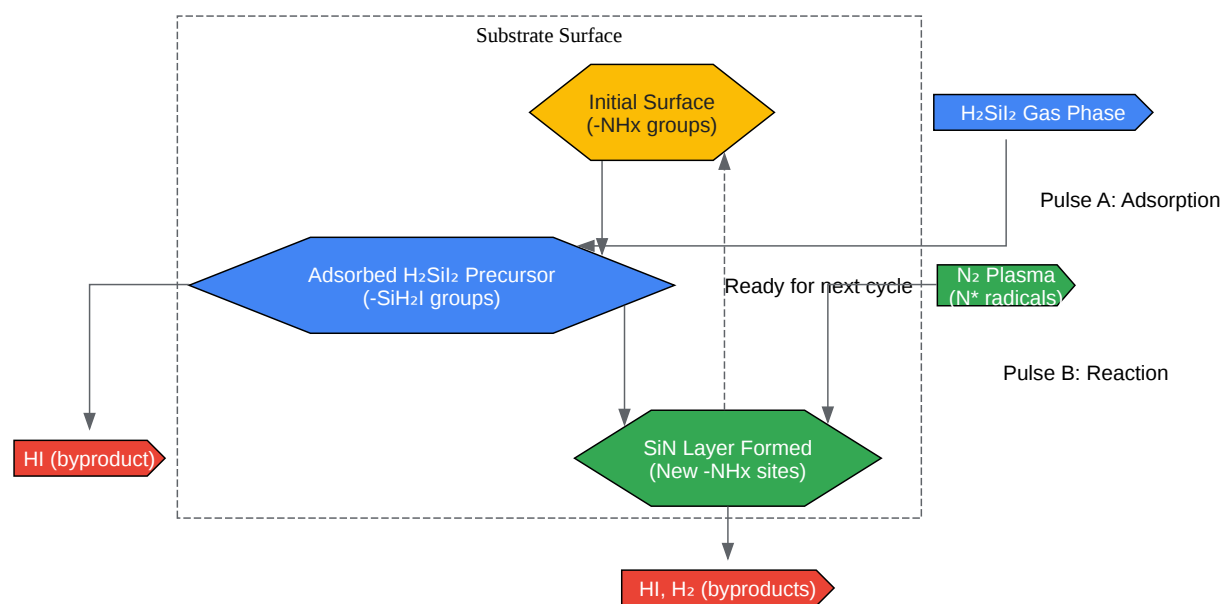
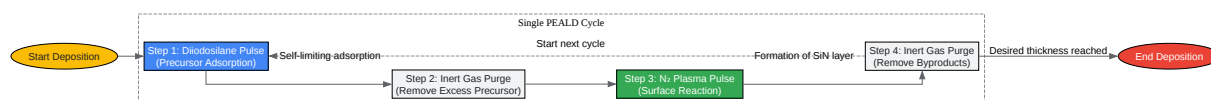
- Introduce **diiodosilane** vapor into the reaction chamber at a controlled flow rate (e.g., 5 to 100 standard cubic centimeters per minute - sccm).
- The **diiodosilane** will thermally decompose in the vapor phase and deposit an amorphous silicon film on the heated substrate.
- Continue the deposition for a duration of 10 to 90 minutes, depending on the desired film thickness.

4. Post-Deposition:

- Stop the **diiodosilane** flow and purge the chamber with an inert gas (e.g., Nitrogen) to remove any unreacted precursor and byproduct gases.
- Cool down the substrate under an inert atmosphere.

Visualizations

PEALD Workflow



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinnno.com [nbinnno.com]
- 2. US10410857B2 - Formation of SiN thin films - Google Patents [patents.google.com]
- 3. US10424477B2 - Si precursors for deposition of SiN at low temperatures - Google Patents [patents.google.com]
- 4. swb.skku.edu [swb.skku.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for Diiodosilane in Semiconductor Manufacturing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630498#applications-of-diiodosilane-in-semiconductor-manufacturing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com